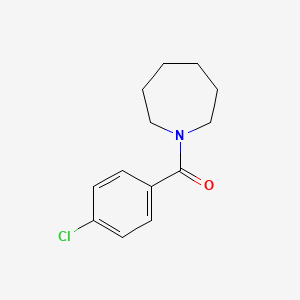![molecular formula C14H11Cl2NO3 B10813929 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate](/img/structure/B10813929.png)
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate is a complex organic compound that features a pyrrole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorophenylacetic acid with a pyrrole derivative under acidic conditions. The reaction may proceed through the formation of an intermediate ester, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it valuable for medicinal research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets. The pyrrole ring and dichlorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole structure but differs in its functional groups and overall activity.
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl: This compound has a similar oxo-phenylethan-1-yl structure but includes a benzo[d]thiazole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11Cl2NO3 |
|---|---|
Molecular Weight |
312.1 g/mol |
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-4-3-9(11(16)7-10)6-14(19)20-8-13(18)12-2-1-5-17-12/h1-5,7,17H,6,8H2 |
InChI Key |
IFDSQQKLWZTJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)COC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Oxobenzo[c]chromen-3-yl) acetate](/img/structure/B10813853.png)
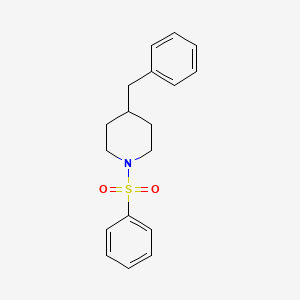
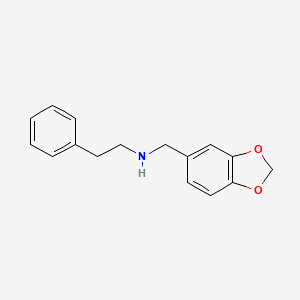
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10813865.png)
![1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10813869.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propanoate](/img/structure/B10813877.png)
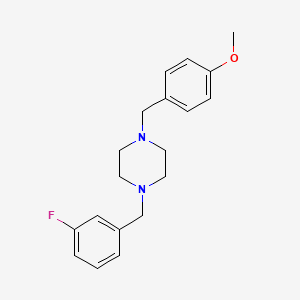
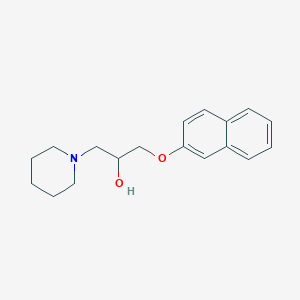
![N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide](/img/structure/B10813892.png)

![N-ethyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B10813903.png)
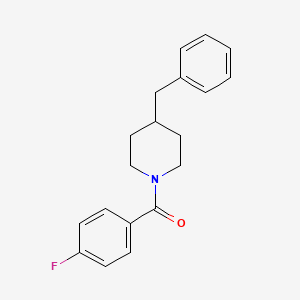
![[2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B10813916.png)
